molecular formula C13H9B B1595316 4-bromo-9H-fluorene CAS No. 19459-33-7

4-bromo-9H-fluorene

Cat. No. B1595316
CAS RN: 19459-33-7
M. Wt: 245.11 g/mol
InChI Key: XFWGSCNZZYLJJG-UHFFFAOYSA-N
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Description

4-Bromo-9H-fluorene is a chemical compound with the molecular formula C13H9Br . It is a type of fluorene, which is a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 4-bromo-9H-fluorene consists of a three-ring system with a bromine atom attached . The average mass of this compound is 245.115 Da, and its monoisotopic mass is 243.988754 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-9H-fluorene are not available, it’s known that fluorenes can undergo various reactions due to the reactivity of the aromatic rings .


Physical And Chemical Properties Analysis

4-Bromo-9H-fluorene is a solid substance with a melting point of 101-104 °C . Its density is predicted to be 1.489±0.06 g/cm3 .

Safety And Hazards

4-Bromo-9H-fluorene is classified as a skin corrosive substance (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWGSCNZZYLJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305757
Record name 4-bromo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-9H-fluorene

CAS RN

19459-33-7
Record name 19459-33-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-bromo-2,7-di-t-butyl-fluorene is then reacted with benzene and AlCl3 to produce 4-bromo-fluorene as follows:
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4-bromo-2,7-di-t-butyl-fluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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